3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide is a chemical compound that belongs to the class of 1,4-dihydropyridines These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridines .
Scientific Research Applications
3-Bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly calcium channel blockers.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This mechanism is particularly relevant in the context of its potential use as a calcium channel blocker in the treatment of cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1,4-dihydropyridin-4-one
- 4-(Bromomethyl)pyridine hydrobromide
- 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide
Uniqueness
3-Bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C6H7Br2NO |
---|---|
Molecular Weight |
268.93 g/mol |
IUPAC Name |
3-bromo-5-methyl-1H-pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C6H6BrNO.BrH/c1-4-2-8-3-5(7)6(4)9;/h2-3H,1H3,(H,8,9);1H |
InChI Key |
PNXJAXUZJUINFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC=C(C1=O)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.